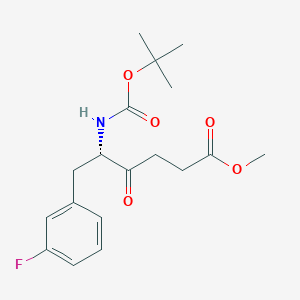
(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate
Overview
Description
The compound “(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate” is a complex organic molecule. It contains a methyl group, a tert-butoxycarbonyl (Boc) protected amino group, a 3-fluorophenyl group, and a 4-oxohexanoate group. The presence of the Boc group suggests that this compound could be an intermediate in the synthesis of peptides or other nitrogen-containing compounds .
Molecular Structure Analysis
The compound has a chiral center at the carbon atom connected to the methyl group, the Boc-protected amino group, the 3-fluorophenyl group, and the 4-oxohexanoate group. This means that it exists in two enantiomeric forms, (S) and ®. The (S) enantiomer is specified in the name of the compound .Chemical Reactions Analysis
The compound likely participates in reactions involving the amino group or the carboxylate group of the 4-oxohexanoate group. For example, the Boc group could be removed to free the amino group, which could then react with a carboxylic acid to form a peptide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar groups like the Boc-protected amino group and the 4-oxohexanoate group would likely make it soluble in polar solvents .Scientific Research Applications
Synthesis and Transformations : Studies have demonstrated various synthesis methods and transformations of compounds similar to (S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate. For instance, Baš et al. (2001) described the synthesis and reactions of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, a compound similar in structure, showcasing the versatility in functional group transformations (Baš et al., 2001).
Large-Scale Preparation and Derivatives : Yoshida et al. (1996) reported a large-scale preparation method for a related compound, (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, from L-Aspartic Acid, demonstrating the compound's potential for bulk manufacturing (Yoshida et al., 1996).
Collagen Cross-Links Synthesis : Adamczyk et al. (2000) focused on synthesizing bone collagen cross-links, utilizing tert-butoxycarbonyl)amino compounds, which highlights the potential biomedical applications of these compounds (Adamczyk et al., 2000).
Crystal Structure and Molecular Conformation : Kozioł et al. (2001) explored the crystal structure of a tert-butoxycarbonyl L-cysteine derivative, providing insights into the conformation-stabilizing function of weak intermolecular bonding, which is crucial for understanding the physical properties of these compounds (Kozioł et al., 2001).
Organometallic Applications in Medicinal Chemistry : Patra et al. (2012) discussed the synthesis of organometallic analogues of antibiotics using carboxylic acid derivatives, including tert-butoxycarbonyl amino compounds. This suggests potential applications in the development of new medicinal compounds (Patra et al., 2012).
Key Intermediate in Synthesis : Swaroop et al. (2014) and Hayes et al. (1990) highlighted the use of tert-butoxycarbonyl)amino compounds as key intermediates in the synthesis of complex molecules like microsporin B and leukotriene, respectively (Swaroop et al., 2014); (Hayes et al., 1990).
Fluorescence Properties : Memeo et al. (2014) studied the synthesis and fluorescence properties of a tert-butoxycarbonyl)amino propanoate derivative, indicating potential applications in analytical chemistry or bioimaging (Memeo et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl (5S)-6-(3-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO5/c1-18(2,3)25-17(23)20-14(15(21)8-9-16(22)24-4)11-12-6-5-7-13(19)10-12/h5-7,10,14H,8-9,11H2,1-4H3,(H,20,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXRVRHNXIEJKA-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114835 | |
| Record name | Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-methyl 5-((tert-butoxycarbonyl)amino)-6-(3-fluorophenyl)-4-oxohexanoate | |
CAS RN |
2102412-78-0 | |
| Record name | Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenehexanoic acid, δ-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-γ-oxo-, methyl ester, (δS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




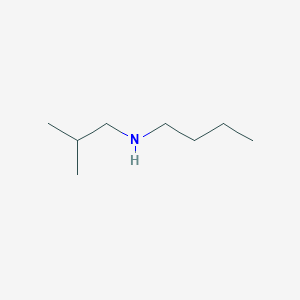
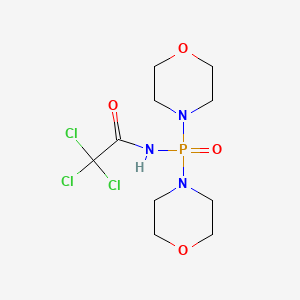
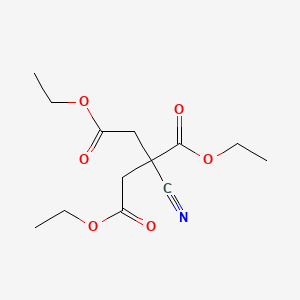
![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B3049480.png)

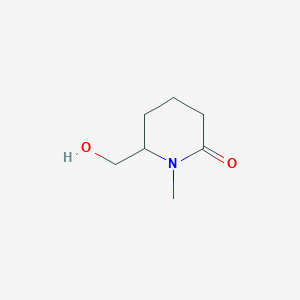
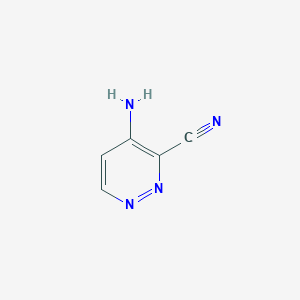
![Methyl 2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B3049489.png)
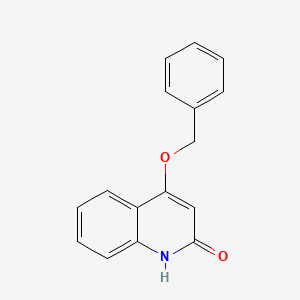

![5,8-Diazaspiro[3.6]decan-9-one](/img/structure/B3049493.png)

